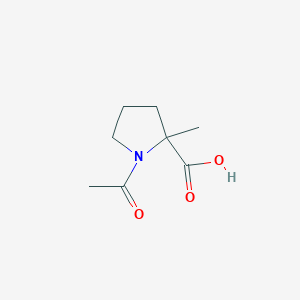
1-Acetyl-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-methylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a compound that can be synthesized and modified to produce various derivatives with potential biological activities. Although the provided papers do not directly discuss 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in the context of biological activity. For instance, the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives was achieved using microwave-assisted synthesis, which provided high yields of the target compounds . This method could potentially be adapted for the synthesis of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid, suggesting that modern synthetic techniques such as microwave irradiation could be efficient for its production.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial in determining their biological activity. The stereochemistry, in particular, plays a significant role in the interaction with biological targets. For example, the (4S)-1-alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives with S,S,S configuration showed potent in vitro angiotensin-converting enzyme (ACE) inhibitory activities . This indicates that the stereochemistry of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid would be an important factor to consider in its molecular structure analysis.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be inferred from the studies on related compounds. Although the provided papers do not directly address the chemical reactions of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid, they do mention the synthesis and functionalization of similar structures. For instance, the synthesis of 1-methylpyrrolidine-2-acetic acid derivatives was explored in the context of tropane alkaloid biosynthesis, although they were found not to be efficient precursors . This suggests that the reactivity of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid in biological systems might also be limited or specific to certain conditions or enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are essential for their practical application. While the papers provided do not give specific details on the physical and chemical properties of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid, the successful synthesis and structural confirmation of related compounds imply that these properties can be determined using standard spectroscopic methods and would be important for further research and application of the compound .
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antimicrobial Activity
1-Acetyl-2-methylpyrrolidine-2-carboxylic acid has been utilized in the microwave-assisted synthesis of novel pyrrolidine derivatives. One such derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, demonstrated potent antimicrobial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Biosynthesis of Tropane Alkaloids
In a study exploring precursors in the biosynthesis of tropane alkaloids, 1-methylpyrrolidine-2-acetic acid and related compounds were examined in plants like Erythroxylum coca and Datura innoxia. However, these compounds, including 1-methylpyrrolidine acid, were found to be inefficient precursors for tropane alkaloids (Huang et al., 1996).
Isolation from Cliona tenuis
(-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid, a compound related to 1-acetyl-2-methylpyrrolidine-2-carboxylic acid, was isolated from the sponge Cliona tenuis. It was initially reported as pyrostatin B, an N-acetyl-beta-d-glucosaminidase inhibitor, but later identified as a different compound, indicating the potential for marine organisms to be sources of novel pyrrolidine derivatives (Castellanos et al., 2006).
Chemiluminescence Derivatization for HPLC
1-Methylpyrrolidine and its derivatives have been used as sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is crucial in the sensitive detection of various carboxylic acids, demonstrating the compound's utility in analytical chemistry (Morita & Konishi, 2002).
Synthesis of Ferrocene Compounds
The compound has been used in the synthesis of ferrocene compounds, particularly in the formation of amino acids containing the 1,1′-ferrocenylene unit. These compounds have potential applications in materials science and organometallic chemistry (Barišić et al., 2003).
Pyrostatins Inhibition
Related pyrrolidine derivatives, pyrostatins A and B, were discovered as inhibitors of N-acetyl-beta-D-glucosaminidase, suggesting potential therapeutic applications. These compounds were purified from Streptomyces sp. and could be structurally related to 1-acetyl-2-methylpyrrolidine-2-carboxylic acid (Aoyama et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
1-acetyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYPKQVDFIHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
1409748-88-4 |
Source


|
| Record name | 1-acetyl-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)

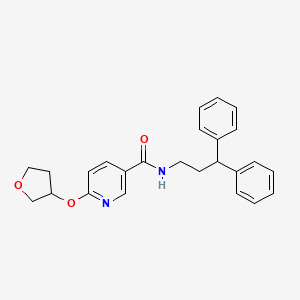
![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)
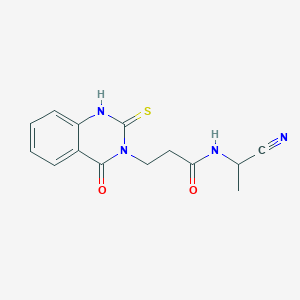
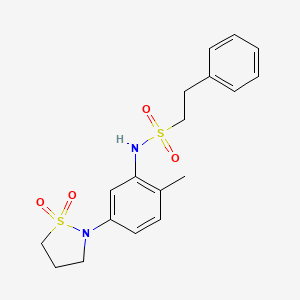

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)
![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)
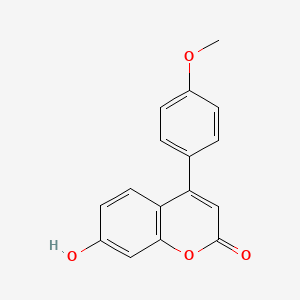

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)